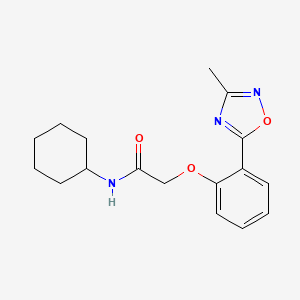
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide, also known as DMAPT, is a synthetic organic compound that has gained attention in the scientific community due to its potential use as an anticancer agent. DMAPT belongs to the class of compounds called sulfonamides, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to inhibit the activity of NF-κB, a transcription factor that is overexpressed in many types of cancer. Inhibition of NF-κB leads to decreased expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of using N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide in lab experiments is its specificity for cancer cells. It has been found to have little to no effect on normal cells, which reduces the risk of side effects. However, N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the exact dosing and administration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide for cancer therapy is still being studied.
未来方向
There are several future directions for research on N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide. One area of interest is the development of more efficient methods for synthesizing N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide. Another direction is the exploration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide for cancer therapy.
合成方法
The synthesis of N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide involves a multi-step process that begins with the reaction of p-nitroaniline with acetic anhydride to form p-nitroacetanilide. This compound is then reduced to p-aminophenylacetamide, which is further reacted with p-bromo-N,N-dimethylsulfonamide to yield the final product, N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide.
科学研究应用
N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-(4-acetamidophenyl)-3-(4-(N,N-dimethylsulfamoyl)phenyl)propanamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-(4-acetamidophenyl)-3-[4-(dimethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14(23)20-16-7-9-17(10-8-16)21-19(24)13-6-15-4-11-18(12-5-15)27(25,26)22(2)3/h4-5,7-12H,6,13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPGPGBLLBZTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-[4-(dimethylsulfamoyl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


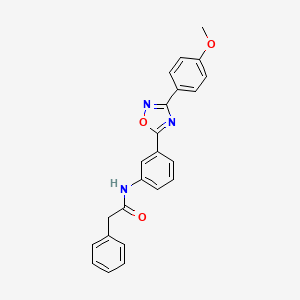
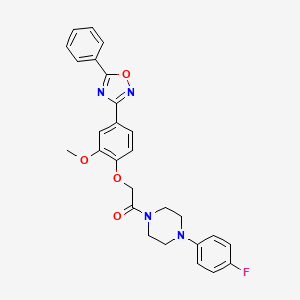
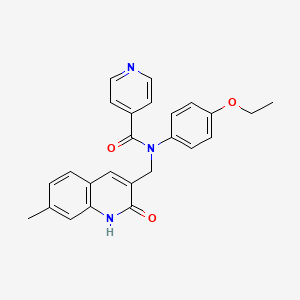
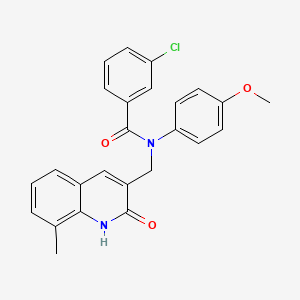
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)

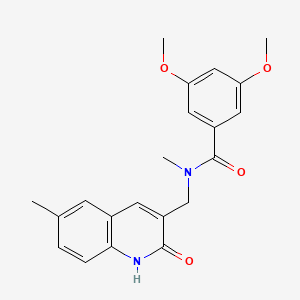
![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)



